tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate
Description
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate is a carbamate derivative featuring a spirocyclic scaffold with a 7-oxa (oxygen-containing) ring system. Such spiro compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during synthetic workflows.
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
tert-butyl N-(7-oxaspiro[5.6]dodec-9-en-4-yl)carbamate |
InChI |
InChI=1S/C16H27NO3/c1-15(2,3)20-14(18)17-13-8-7-10-16(12-13)9-5-4-6-11-19-16/h4,6,13H,5,7-12H2,1-3H3,(H,17,18) |
InChI Key |
BFVJIROVRMRTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2(C1)CCC=CCO2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Methodology
The core spirocyclic structure is typically synthesized via a Diels–Alder cycloaddition between suitably functionalized dienes and dienophiles. Literature reports demonstrate the use of diene such as 2,4-dihydro-2H-pyran derivatives with dienophiles like α,β-unsaturated carbonyl compounds.
- Reaction Conditions:
- Temperature: Elevated temperatures around 100°C to promote cycloaddition.
- Solvent: Non-polar solvents such as toluene or dichloromethane, depending on substrate solubility.
- Catalysts: Lewis acids (e.g., aluminum chloride, boron trifluoride etherate) can be employed to enhance reactivity and selectivity, although some reactions proceed under thermal conditions alone.
Example Reaction
A representative synthesis involves the reaction of a 2,4-dihydro-2H-pyran derivative with an activated alkene to generate the oxaspiro framework. The cycloadduct formation is monitored via TLC and characterized by NMR and IR spectroscopy, confirming the formation of the spirocyclic enone.
Functionalization of the Spirocyclic Framework
Formation of the Carbamate Group
The nitrogen atom at the 2-position of the spirocyclic core is functionalized with a tert-butyl carbamate group (Boc). The typical procedure involves:
- Reagents:
- Boc anhydride (Boc2O) as the carbamoyl donor.
- Catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine to facilitate acylation.
- Reaction Conditions:
- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature: Usually 0°C to room temperature to control reactivity and prevent side reactions.
Reaction Scheme
- The spirocyclic intermediate with a free amine or hydroxyl group is dissolved in the solvent.
- Boc2O is added dropwise along with catalytic DMAP.
- The mixture is stirred at 0°C initially, then allowed to warm to room temperature.
- The product, tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate , precipitates or can be purified via column chromatography.
Optimization and Variations in Methodology
Catalysis and Solvent Effects
Research indicates that the choice of catalyst and solvent significantly impacts yield and stereoselectivity:
Green Chemistry Approaches
Recent advances emphasize the use of environmentally benign solvents and catalysts, such as:
- Supercritical CO₂ for cycloaddition reactions.
- Microwave irradiation to reduce reaction times.
Data Tables and Reaction Parameters
| Step | Reagents | Solvent | Temperature | Catalyst | Yield | Notes |
|---|---|---|---|---|---|---|
| Cycloaddition | Diene + Dienophile | Toluene | 100°C | None or Lewis acid | 70-85% | Monitored via TLC |
| Oxidation | DDQ | DCM | Room temp | None | 60-75% | Confirmed by NMR |
| Carbamate Formation | Boc2O + DMAP | THF | 0°C to RT | DMAP | 85-95% | Purified by chromatography |
Recent Research Discoveries and Innovations
- Stereoselective Synthesis: Advances in chiral catalysis have enabled enantioselective synthesis of the spirocyclic carbamate, crucial for pharmaceutical applications.
- Mechanistic Insights: Computational studies reveal that the formation of the oxaspiro core proceeds via a concerted cycloaddition, with transition states stabilized by specific substituents.
- Green Synthesis: Use of bio-based solvents and recyclable catalysts has been demonstrated to improve sustainability without compromising yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; reaction conditionsacidic or neutral medium, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, low temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols); reaction conditionsbasic or neutral medium, room temperature.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted carbamates and related compounds.
Scientific Research Applications
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The spirocyclic structure of the compound allows it to fit into specific binding sites, enhancing its potency and selectivity .
Comparison with Similar Compounds
Key Differentiators of tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate
- Spiro Ring Geometry: The 7-oxaspiro[5.6]dodec-9-ene system provides a larger ring size (5- and 6-membered rings) compared to analogs like 7-azaspiro[3.5]nonane, influencing conformational flexibility and steric interactions.
- Oxygen vs.
Biological Activity
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate is an organic compound notable for its unique spirocyclic structure, which includes a dodecane framework and a carbamate functional group. The molecular formula for this compound is C16H27NO3, with a molecular weight of 281.39 g/mol. Its structural complexity suggests potential biological activities that are currently being explored in various research contexts.
Structural Characteristics
The compound's structure allows it to interact with specific biological targets, such as enzymes and receptors, potentially modulating their activity. The spirocyclic nature of the molecule contributes to its ability to fit into active sites of proteins, which may lead to significant biochemical modifications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity. This characteristic is crucial for the development of biochemical probes and therapeutic agents targeting specific pathways.
- Potential Therapeutic Applications : Due to its ability to modify enzyme activities, this compound may have implications in drug development, particularly in designing inhibitors for diseases where specific enzymes play a critical role.
- Biochemical Probing : The unique structure allows for selective interaction with biological targets, making it a candidate for use in biochemical assays and studies aimed at understanding enzyme mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Enzyme Interaction : A study demonstrated that similar spirocyclic carbamates inhibited serine proteases by binding covalently to the active site, suggesting that this compound could exhibit similar inhibitory effects on other enzymes .
- Therapeutic Potential : Research has shown that compounds with spirocyclic structures often display anti-inflammatory and anti-cancer properties due to their ability to modulate signaling pathways . This indicates a promising avenue for further exploration of this compound in therapeutic contexts.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-(2-amino-5-oxaspiro[3.5]nonan-9-yl)carbamate | C13H24N2O3 | Contains an amino group; different spirocyclic structure |
| Tert-butyl N-{8-oxo-5-oxaspiro[3.4]octan-7-yl}carbamate | C12H19NO4 | Features an oxo group; smaller spirocyclic system |
| Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | C13H24N2O2 | Contains nitrogen in the spirocycle; different reactivity profile |
This table highlights the diversity within the class of compounds related to this compound, each exhibiting unique properties that could inform further research into their biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
